molecular formula C19H30O2 B14729949 4-Nonylphenyl 2-methylpropanoate CAS No. 6316-61-6

4-Nonylphenyl 2-methylpropanoate

Cat. No.: B14729949
CAS No.: 6316-61-6
M. Wt: 290.4 g/mol
InChI Key: QDPKLPOPIBLUBU-UHFFFAOYSA-N
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Description

4-Nonylphenyl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid and 4-nonylphenol. The compound features a branched alkyl chain (nonyl group) attached to a phenyl ring at the para position, esterified with a 2-methylpropanoate group. Nonylphenol derivatives, such as nonylphenol ethoxylates, are classified as substances of very high concern (SVHC) due to endocrine-disrupting properties .

Properties

CAS No.

6316-61-6

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(4-nonylphenyl) 2-methylpropanoate

InChI

InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)21-19(20)16(2)3/h12-16H,4-11H2,1-3H3

InChI Key

QDPKLPOPIBLUBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 2-methylpropanoate typically involves the esterification of 4-nonylphenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nonylphenyl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonylphenyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered physiological responses. The compound can bind to hormone receptors, such as estrogen receptors, and modulate their activity, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares 4-nonylphenyl 2-methylpropanoate with structurally similar esters, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Substituent Key Applications Environmental & Safety Notes
This compound C₁₉H₃₀O₂ 290.44 g/mol 4-nonylphenyl Surfactants, industrial processes Potential endocrine disruptor; SVHC
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.12 g/mol 4-bromophenyl Pharmaceutical intermediates Moderate persistence; halogenated
Ethyl 2-methylpropanoate C₆H₁₂O₂ 116.16 g/mol Ethyl ester Flavor/fragrance (e.g., mangoes) Low toxicity; food-safe
Methyl 2-(4-chloroethylphenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 g/mol 4-(2-chloroethyl)phenyl Chemical synthesis Chlorinated; requires controlled use
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate C₁₁H₁₂N₂O₆ 268.22 g/mol 2,4-dinitrophenyl Research chemicals High reactivity; unstable storage
Key Observations:
  • Substituent Impact: The nonylphenyl group enhances hydrophobicity and environmental persistence compared to halogenated or smaller alkyl/aryl substituents. This makes the compound suitable for industrial surfactants but raises ecological risks . Halogenated derivatives (e.g., bromo-, chloro-) exhibit higher reactivity and are utilized in pharmaceuticals or synthetic intermediates . Ethyl 2-methylpropanoate demonstrates low molecular weight and polarity, making it volatile and ideal for flavor applications .
  • Environmental and Safety Profiles: Nonylphenyl derivatives are linked to endocrine disruption and are regulated under REACH (EU) as SVHCs . Halogenated analogs (e.g., bromophenyl) may persist in ecosystems but are less studied compared to nonylphenol-based compounds. Nitro-substituted esters (e.g., dinitrophenyl) require stringent handling due to instability and toxicity .

Analytical and Industrial Considerations

  • Dimerization Behavior: Esters like ethyl 2-methylpropanoate form protonated dimers in ionization regions, a property likely shared by this compound due to its high molecular content .

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